Cyproheptadine

Anticholinergic activity H1 antihistamine comparison Muscarinic receptor antagonism

Cyproheptadine (CAS 129-03-3) is a first-generation piperidine-class histamine H1 receptor antagonist that was first approved by the FDA in 1961 and remains available as the hydrochloride sesquihydrate salt for oral administration. Unlike most antihistamines that are selective for the H1 receptor, cyproheptadine exhibits a uniquely broad receptor-binding profile, demonstrating high affinity for histamine H1 (Ki = 0.06 nM), all five muscarinic receptor subtypes (M1–M5, Ki = 7–12 nM), serotonin 5-HT2A/2B/2C receptors (Ki = 1.5–2.2 nM), and dopamine D3 receptors (Ki = 8 nM).

Molecular Formula C21H21N
Molecular Weight 287.4 g/mol
CAS No. 129-03-3
Cat. No. B085728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine
CAS129-03-3
SynonymsAntergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum
Molecular FormulaC21H21N
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
InChIInChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
InChIKeyJJCFRYNCJDLXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityWHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER;  ODORLESS;  SLIGHT BITTER TASTE;  NONHYGROSCOPIC;  1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER;  PRACTICALLY INSOL IN ETHER /HCL/
1.36e-02 g/L

Cyproheptadine (CAS 129-03-3): First-Generation Piperidine Antihistamine with Multireceptor Polypharmacology for Research and Clinical Procurement


Cyproheptadine (CAS 129-03-3) is a first-generation piperidine-class histamine H1 receptor antagonist that was first approved by the FDA in 1961 and remains available as the hydrochloride sesquihydrate salt for oral administration [1]. Unlike most antihistamines that are selective for the H1 receptor, cyproheptadine exhibits a uniquely broad receptor-binding profile, demonstrating high affinity for histamine H1 (Ki = 0.06 nM), all five muscarinic receptor subtypes (M1–M5, Ki = 7–12 nM), serotonin 5-HT2A/2B/2C receptors (Ki = 1.5–2.2 nM), and dopamine D3 receptors (Ki = 8 nM) [2]. This polypharmacological signature underpins its clinically exploited off-label uses for appetite stimulation, serotonin syndrome management, and prolactin-related disorders—indications for which selective H1 antagonists are ineffective [3]. The compound is classified as a tricyclic dibenzocycloheptene derivative with a 1-methyl-4-piperidylidene side chain, structurally related to pizotifen and ketotifen but differentiated by its quantitative anticholinergic and antiserotonergic potency profile [4].

Why In-Class Substitution of Cyproheptadine Cannot Be Assumed: Quantitative Differentiation Across Receptor Targets and Clinical Endpoints


Cyproheptadine cannot be freely interchanged with other first-generation antihistamines or even structurally analogous tricyclic compounds (e.g., pizotifen, ketotifen) because its receptor engagement profile and resulting therapeutic applications diverge quantitatively across multiple dimensions. While most H1 antagonists lack meaningful antiserotonergic activity, cyproheptadine binds 5-HT2A receptors with a Ki of 1.7 nM—comparable in potency to dedicated 5-HT2 antagonists [1]. Simultaneously, its anticholinergic potency (pA2 = 8.2 in vitro) exceeds that of promethazine, desloratadine, diphenhydramine, and all other tested antihistamines by a wide margin, with second-generation agents such as fexofenadine and cetirizine showing no measurable anticholinergic activity whatsoever [2]. This dual serotonin/histamine antagonism, combined with strong muscarinic blockade, generates a clinical effect spectrum—appetite stimulation, prolactin suppression, serotonin syndrome intervention—that is not replicated by any other single antihistamine [3]. Even the closest structural analog, pizotifen, differs in clinical evidence grade for migraine prophylaxis (pizotifen: Level A; cyproheptadine: Level C) despite similar in vitro receptor affinities, demonstrating that receptor binding data alone cannot predict therapeutic interchangeability [4]. The quantitative evidence below establishes the specific dimensions along which cyproheptadine meaningfully separates from its comparators.

Cyproheptadine Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Anticholinergic Potency Rank #1 Among 10 Antihistamines: pA2 = 8.2 vs Pyrilamine pA2 = 4.8 in Isolated Guinea Pig Trachealis Muscle

In the most comprehensive head-to-head functional comparison of antihistamine anticholinergic activity published to date, cyproheptadine demonstrated the highest potency among 10 tested agents in both in vitro and in vivo models. In isolated guinea pig trachealis muscle (in vitro carbachol-induced contraction assay), cyproheptadine achieved a pA2 value of 8.2 ± 0.4, representing the top-ranked compound and exceeding the second-place agent promethazine by a measurable margin. The full in vitro rank order was cyproheptadine > promethazine > desloratadine > diphenhydramine > loratadine > chlorpheniramine > hydroxyzine > pyrilamine (pA2 = 4.8 ± 0.4). This same rank order was conserved in the in vivo anaesthetized rat model (acetylcholine-induced hypotension), where only five antihistamines demonstrated any measurable anticholinergic activity: cyproheptadine > promethazine > desloratadine > loratadine > diphenhydramine. Cetirizine and fexofenadine showed no anticholinergic activity in either model at concentrations up to 3 × 10⁻⁴ M (in vitro) or i.v. infusion doses up to 50 μmol/kg (in vivo) [1]. This places cyproheptadine in a functionally distinct category versus second-generation antihistamines, for which anticholinergic-mediated effects (dry mouth, urinary retention, tachycardia, CNS penetration) are essentially absent.

Anticholinergic activity H1 antihistamine comparison Muscarinic receptor antagonism

Multireceptor Binding Profile: Cyproheptadine Engages 5-HT2A (Ki 1.7 nM) and All Five Muscarinic Subtypes, Unmatched by Selective Second-Generation Antihistamines

A systematic radioligand binding study published in 2021 quantified cyproheptadine's inhibitory binding constants (Ki) across histamine, muscarinic, serotonin, and dopamine receptors, revealing a polypharmacological profile that is unique among marketed antihistamines. Key Ki values: H1 = 0.06 nM, M1 = 12 nM, M2 = 7 nM, M3 = 12 nM, M4 = 8 nM, M5 = 12 nM, 5-HT1A = 59 nM, 5-HT2A = 1.7 nM, 5-HT2B = 1.5 nM, 5-HT2C = 2.2 nM, D3 = 8 nM [1]. By contrast, second-generation antihistamines such as loratadine, desloratadine, fexofenadine, and cetirizine are designed to be highly selective for peripheral H1 receptors and show negligible affinity for muscarinic or serotonergic receptors at therapeutic concentrations—loratadine and desloratadine exhibit no meaningful binding to 5-HT2A receptors (Ki > 1,000 nM based on functional inactivity in serotonin models) [2]. Even among first-generation agents, the breadth of cyproheptadine's receptor engagement is distinctive: diphenhydramine and hydroxyzine bind H1 and muscarinic receptors but lack significant 5-HT2A affinity, while promethazine shows weaker muscarinic binding than cyproheptadine [2]. The IDRblab TTD co-target database further confirms that cyproheptadine's H1R Ki (0.46 nM) is approximately 34-fold lower (more potent) than ketotifen's H1R Ki (15.85 nM) [3].

Receptor binding profile Polypharmacology Serotonin receptor antagonism

Appetite Stimulation Efficacy: 39 of 46 Studies Positive, with Mean Weight Gain of 2.6 kg in Cancer Cachexia—Comparable Efficacy to Megestrol Acetate Without Adrenal Suppression

A PRISMA-standard systematic review by Harrison et al. (2019) identified 46 articles across 21 treatment populations (32 randomized controlled trials, 4 prospective cohort studies, 4 retrospective cohort studies, 4 case reports, and 2 case series). Of these, 39 demonstrated that cyproheptadine resulted in significant weight gain in the studied population, with transient mild-to-moderate sedation as the most commonly reported side effect [1]. In a specific pediatric oncology study (Couluris et al., 2008), 66 evaluable children with cancer/treatment-related cachexia were treated with cyproheptadine hydrochloride; 50 of 66 demonstrated a response (76% response rate), with an average weight gain of 2.6 kg and a mean weight-for-age z-score change of +0.35 (P = 0.001) [2]. In head-to-head comparison with megestrol acetate (MA) for HIV-associated wasting, a randomized trial (Summerbell et al., 1992, n = 14) found that both treatments produced moderate weight gain with similar energy intake increases (~500 kcal/day), but megestrol acetate was associated with impotence in 4 patients—an adverse effect not observed with cyproheptadine [3]. A Cochrane review of appetite stimulants in cystic fibrosis confirmed no evidence of a difference in weight gain efficacy between cyproheptadine and megestrol acetate, although the included trials were small [4]. Crucially, megestrol acetate carries documented risks of adrenal suppression, hyperlipidemia, and thromboembolic events, whereas cyproheptadine's safety database (French pharmacovigilance analysis plus systematic review) estimates hepatotoxicity at 0.27 to 1.4 per 1,000 patients, with mild neurological effects being the most frequent adverse event [5].

Appetite stimulation Weight gain Cachexia management

Prolactin Suppression: Cyproheptadine 16–24 mg/day Significantly Reduced Serum Prolactin (P < 0.01) in Galactorrhea-Amenorrhea—No Comparable Effect from Other Antihistamines

Cyproheptadine possesses a clinically validated prolactin-lowering effect mediated through its antiserotonergic activity at hypothalamic 5-HT receptors, a property entirely absent from selective H1 antihistamines (loratadine, desloratadine, fexofenadine) and even from other first-generation antihistamines that lack 5-HT2 receptor affinity. In a landmark clinical study (Wortsman et al., 1979), 15 women with galactorrhea-amenorrhea syndrome (mean initial serum prolactin 37 ± 7 ng/mL) received cyproheptadine 16 to 24 mg daily; serum prolactin decreased significantly at both 8 weeks and 16 weeks of treatment (P < 0.01). Ten of the 15 women experienced menstrual bleeding during treatment, seven had decreased galactorrhea, and two achieved complete cessation of galactorrhea [1]. By contrast, no published evidence exists for prolactin-lowering activity of loratadine, desloratadine, cetirizine, fexofenadine, diphenhydramine, or hydroxyzine at any dose—these agents lack meaningful 5-HT2 receptor binding and cannot compete with serotonin at hypothalamic receptor sites. The prolactin-lowering effect is class-specific to agents with 5-HT2 antagonist activity (cyproheptadine, metergoline, methysergide) and is not a property of the antihistamine class as a whole [2]. Additionally, the NIH Drugs and Lactation Database notes cyproheptadine's unique capacity to lower maternal serum prolactin at 16–24 mg/day, advising that it be avoided during lactation for this reason—a warning not applicable to second-generation antihistamines [3].

Prolactin regulation Galactorrhea-amenorrhea Serotonin antagonist endocrinology

5-HT2A Receptor Affinity in Human Brain: Cyproheptadine Ki ~1–10 nM vs Amitriptyline 23 nM and Verapamil 140 nM—Comparable to Pizotifen but with Broader Receptor Engagement

In human frontal cortex membrane binding studies using ³H-spiperone to label 5-HT2 receptors, cyproheptadine, methysergide, and pizotifen were all classified as 'extremely potent agents' with affinity constants in the 1–10 nM range [1]. By comparison, amitriptyline showed moderate potency (23 ± 4 nM), verapamil was weaker (140 ± 50 nM), and nifedipine required 320 ± 80 nM for 5-HT2 binding. All other drugs tested (including beta-blockers and calcium channel blockers) were inactive at concentrations below 1,000 nM [1]. At 5-HT1A sites labeled by ³H-8-OH-DPAT, cyproheptadine, methysergide, and pizotifen all displayed affinities of approximately 100 nM [1]. Despite similar in vitro 5-HT2 receptor affinities, clinical evidence grading differs markedly: pizotifen carries Level A evidence for migraine prophylaxis with 'superior efficacy compared with cyproheptadine,' which carries only Level C evidence [2]. This divergence demonstrates that receptor affinity alone is insufficient to predict clinical utility—pizotifen's superior clinical trial data make it the preferred procurement choice for migraine research, while cyproheptadine's advantage lies in its additional H1 and muscarinic receptor engagement that enables applications such as appetite stimulation and serotonin syndrome management where pizotifen is not indicated [3]. Furthermore, the IDRblab TTD database shows that for the 5-HT2C receptor, cyproheptadine achieves Ki = 11 nM versus ketotifen's Ki = 199.53 nM—approximately 18-fold greater affinity [4].

5-HT2A receptor affinity Human brain membranes Antimigraine drug comparison

Serotonin Syndrome Antidote Role: Cyproheptadine Recommended in Guidelines Despite Very Low Evidence Quality—Differentiating from Chlorpromazine on Adverse Effect Profile

Cyproheptadine is recommended as a pharmacological antidote in serotonin toxicity due to its 5-HT2A receptor antagonist activity, with the theoretical basis that brain 5-HT2A receptor blockade requires doses of 20–30 mg [1]. However, a 2025 systematic review by King et al. evaluating cyproheptadine for serotonin toxicity following deliberate self-poisoning identified only 12 articles (11 case reports and 1 case series), all graded as 'very low evidence' and at high risk of bias; the authors concluded that efficacy was not established and that there is 'a lack of evidence to support the efficacy of cyproheptadine or its recommendation in clinical guidelines' [2]. Chlorpromazine, the alternative 5-HT2 antagonist used for serotonin syndrome, carries risks of hypotension, hyperthermia exacerbation, and QTc prolongation that are not associated with cyproheptadine [3]. The key differentiator is that cyproheptadine is available as an oral formulation (4 mg tablets, USP monograph specifying 98.5–100.5% purity), whereas chlorpromazine in severe cases requires intramuscular administration (50–100 mg), and treatment guidelines propose an escalating strategy: cyproheptadine 8–30 mg orally as first-line pharmacological intervention, with chlorpromazine reserved for cases of cyproheptadine failure or contraindication [4]. ToxIC registry data indicate that toxicologists use cyproheptadine in approximately 15% of serotonin syndrome cases, with benzodiazepines being the most common primary intervention [5].

Serotonin syndrome treatment 5-HT2A antagonist antidote Toxicology pharmacology

Cyproheptadine Optimal Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Polypharmacology Screening and Multi-Receptor Antagonism Studies

Cyproheptadine is uniquely suited as a reference compound for polypharmacology screens requiring simultaneous blockade of histamine H1 (Ki = 0.06 nM), serotonin 5-HT2A/2B/2C (Ki = 1.5–2.2 nM), and muscarinic M1–M5 receptors (Ki = 7–12 nM) [1]. No other single-agent antihistamine provides this breadth of quantifiable receptor engagement, making cyproheptadine the only appropriate positive control for experimental designs that interrogate functional overlap between histaminergic, serotonergic, and cholinergic pathways. Its dopamine D3 receptor affinity (Ki = 8 nM) further extends its utility in neuropharmacology studies of receptor crosstalk [1]. Second-generation antihistamines lack measurable binding at 5-HT2 and muscarinic receptors and cannot substitute in these applications [2].

Appetite Stimulation and Cachexia Intervention Research Protocols

With 39 of 46 published studies demonstrating significant weight gain, cyproheptadine is the most extensively studied antihistamine appetite stimulant [1]. It achieves a 76% response rate and mean weight gain of 2.6 kg in pediatric cancer cachexia, with efficacy comparable to megestrol acetate but without the latter's risks of adrenal suppression, thromboembolism, and impotence [2]. For clinical trials or preclinical models of anorexia-cachexia syndrome, cyproheptadine offers a safety profile supported by French pharmacovigilance data (hepatotoxicity rate 0.27–1.4/1,000) [3]. The dual mechanism—hypothalamic serotonin antagonism reducing satiety signaling plus H1 antagonism—is not available from any other antihistamine [4].

Serotonin Syndrome Toxicology Models and Emergency Antidote Stocking

Cyproheptadine is recommended as the first-line oral pharmacological intervention for serotonin syndrome (8–30 mg dosing), with 5-HT2A receptor blockade at 20–30 mg as the mechanistic basis [1]. It is used in approximately 15% of toxicology-managed serotonin toxicity cases [2]. Unlike chlorpromazine—the alternative 5-HT2 antagonist requiring intramuscular administration—cyproheptadine is orally available and does not carry risks of hypotension, hyperthermia exacerbation, or QTc prolongation [3]. USP monograph compliance (98.5–100.5% purity) provides quality assurance for clinical toxicology procurement [4].

Prolactin Regulation and Neuroendocrine Pathway Investigation

Cyproheptadine at 16–24 mg/day produces statistically significant reduction in serum prolactin (P < 0.01), with clinical benefits including resumption of menstruation in 67% (10/15) and decreased or ceased galactorrhea in 60% (9/15) of treated patients with galactorrhea-amenorrhea syndrome [1]. This prolactin-lowering activity is a direct consequence of hypothalamic 5-HT2 receptor antagonism and is entirely absent from selective H1 antagonists (loratadine, desloratadine, fexofenadine) and other first-generation antihistamines lacking 5-HT2 affinity [2]. For neuroendocrine research requiring pharmacological manipulation of the serotonin-prolactin axis, cyproheptadine is the only antihistamine with validated clinical prolactin suppression data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproheptadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.